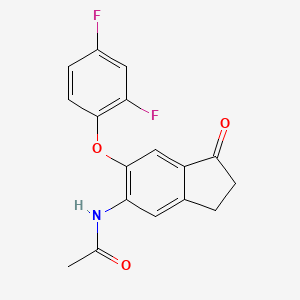
5-Acetylamino-6-(2,4-difluorophenoxy)-1-indanone
Cat. No. B8357706
M. Wt: 317.29 g/mol
InChI Key: ZUDBSSVBLLYQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04375479
Procedure details


13.9 g of 6-(2,4-difluorophenoxy)-5-indanylamine in 93 ml of acetic acid was combined at 30° C. with 40 ml of acetic anhydride. Thereafter a solution of 11 g of chromium trioxide in 27 ml of water and 17 ml of acetic acid was added dropwise at 50° C. After another 40 minutes at 50° C., the mixture was cooled, poured on ice water, and vacuum-filtered. The residue was chromatographed over silica gel with dichloromethane-ethyl acetate, thus obtaining 9 g of 5-acetylamino-6-(2,4-difluorophenoxy)-1-indanone, mp 153° C., and subsequently 4 g of the isomeric 6-acetylamino-5-(2,4-difluorophenoxy)-1-indanone, mp 199° C.






Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:3]=1[O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][CH2:11]2)=[CH:7][C:6]=1[NH2:14].[C:20](OC(=O)C)(=[O:22])[CH3:21].[C:27](O)(=[O:29])[CH3:28]>O.[O-2].[O-2].[O-2].[Cr+6]>[C:20]([NH:14][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][C:5]=1[O:4][C:3]1[CH:15]=[CH:16][C:17]([F:19])=[CH:18][C:2]=1[F:1])[C:11](=[O:29])[CH2:10][CH2:9]2)(=[O:22])[CH3:21].[C:27]([NH:14][C:6]1[CH:7]=[C:8]2[C:12]([CH2:11][CH2:10][C:9]2=[O:22])=[CH:13][C:5]=1[O:4][C:3]1[CH:15]=[CH:16][C:17]([F:19])=[CH:18][C:2]=1[F:1])(=[O:29])[CH3:28] |f:4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.9 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(OC2=C(C=C3CCCC3=C2)N)C=CC(=C1)F
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
93 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured on ice water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
vacuum-filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed over silica gel with dichloromethane-ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC=1C=C2CCC(C2=CC1OC1=C(C=C(C=C1)F)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=C(C=C2CCC(C2=C1)=O)OC1=C(C=C(C=C1)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
